2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine
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Overview
Description
2-(6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 2-halo derivative with sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-(6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest, ultimately resulting in cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds share a similar thiazole ring structure and are also studied for their biological activities.
Thioxopyrimidines: These compounds contain sulfur and nitrogen atoms in a heterocyclic ring and exhibit diverse biological activities.
Uniqueness
2-(6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine is unique due to its specific combination of sulfur and nitrogen atoms within a fused ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2S2 |
---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
2-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C8H12N2S2/c9-3-1-8-10-6-2-4-11-5-7(6)12-8/h1-5,9H2 |
InChI Key |
JEEWRWKWJOIZNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=C1N=C(S2)CCN |
Origin of Product |
United States |
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